4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 877642-59-6
VCID: VC7422576
InChI: InChI=1S/C21H15N3O6S3/c1-28-13-5-2-4-12(8-13)19(27)30-16-10-29-14(9-15(16)25)11-32-21-24-23-20(33-21)22-18(26)17-6-3-7-31-17/h2-10H,11H2,1H3,(H,22,23,26)
SMILES: COC1=CC=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Molecular Formula: C21H15N3O6S3
Molecular Weight: 501.55

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate

CAS No.: 877642-59-6

VCID: VC7422576

Molecular Formula: C21H15N3O6S3

Molecular Weight: 501.55

* For research use only. Not for human or veterinary use.

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate - 877642-59-6

Description

4-Oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate is a complex organic compound featuring multiple functional groups, including thiophene, thiadiazole, pyran, and methoxybenzoate. This heterocyclic molecule is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Key Structural Features:

  • Thiophene Ring: Derived from thiophene carboxylic acid derivatives.

  • Thiadiazole Ring: Known for its role in medicinal chemistry, particularly in antimicrobial and anticancer applications.

  • Pyran Ring: Formed through cyclization reactions.

  • Methoxybenzoate Group: Contributes to the compound's bioactivity and reactivity.

Synthesis Methods

The synthesis of this compound typically involves several key steps that require careful control of reaction conditions:

  • Formation of the Pyran Ring: Through cyclization reactions.

  • Introduction of Thiadiazole and Thiophene Moieties: Via nucleophilic substitution or coupling reactions.

  • Esterification: Attaching the methoxybenzoate group via an ester linkage.

Optimization of Synthesis:

  • Condensation Reactions: Between thiophene-2-carboxylic acid and 1,3,4-thiadiazole derivatives under dehydrating conditions.

  • Thioetherification: Formation of thioether bonds linking the thiophene and thiadiazole units.

Biological and Pharmacological Activities

While specific biological activities of this compound are not extensively detailed, compounds with similar structural motifs exhibit notable biological activities:

CompoundBiological ActivityMechanism/Notes
1,3,4-Thiadiazole DerivativesAntimicrobialInhibition of bacterial growth
Thiophene DerivativesAnticancerStructural similarity to known anticancer agents
Benzamide DerivativesAnticholinesterasePotential treatment for Alzheimer's disease

The presence of thiadiazole and pyran structures contributes to potential anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth.

Future Research Directions

Future research into this compound should focus on:

  • Optimizing Synthesis: Developing more efficient synthetic routes to enhance yield and purity.

  • Exploring Mechanisms: Detailed studies to elucidate the precise mechanisms of action at the molecular level.

  • Expanding Biological Testing: Evaluating activity against a broader range of pathogens and cancer types.

Analytical Techniques

Common analytical techniques used to characterize this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

These methods are crucial for confirming the structure and assessing the purity of the compound.

CAS No. 877642-59-6
Product Name 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate
Molecular Formula C21H15N3O6S3
Molecular Weight 501.55
IUPAC Name [4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-methoxybenzoate
Standard InChI InChI=1S/C21H15N3O6S3/c1-28-13-5-2-4-12(8-13)19(27)30-16-10-29-14(9-15(16)25)11-32-21-24-23-20(33-21)22-18(26)17-6-3-7-31-17/h2-10H,11H2,1H3,(H,22,23,26)
Standard InChIKey YTEVSGGVGYTXPC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Solubility not available
PubChem Compound 16829508
Last Modified Aug 19 2023

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